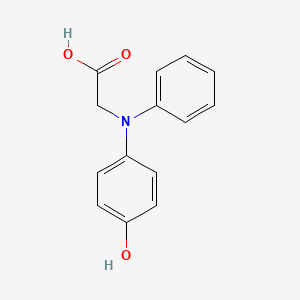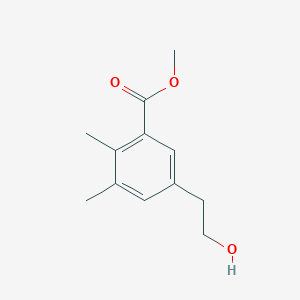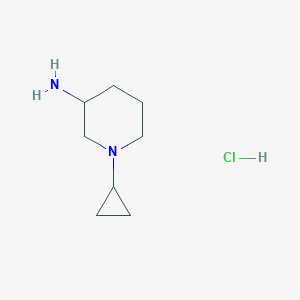oxolan-2-one](/img/structure/B13850165.png)
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one: is a complex organic compound characterized by its unique stereochemistry and isotopic labeling. This compound features two hydroxyphenyl groups attached to a substituted oxolanone ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolanone ring, followed by the introduction of the hydroxyphenyl groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to ensure stereoselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high purity and consistency, which are crucial for its applications in research and industry.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the hydroxy groups to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isotopic labeling allows for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.
類似化合物との比較
- (3S,4R)-4-(3-Hydroxybenzyl)-3-[(S)-hydroxy(3-hydroxyphenyl)methyl]dihydro-2(3H)-furanone
- (3S,4S,5S,6R)-2-(Hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol
Uniqueness: The unique stereochemistry and isotopic labeling of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one distinguish it from other similar compounds. These features enhance its utility in mechanistic studies and applications requiring precise structural information.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
301.31 g/mol |
IUPAC名 |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i11+1,17+1,18+1 |
InChIキー |
HVDGDHBAMCBBLR-UMWANTILSA-N |
異性体SMILES |
[13CH2]1[C@H]([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
正規SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


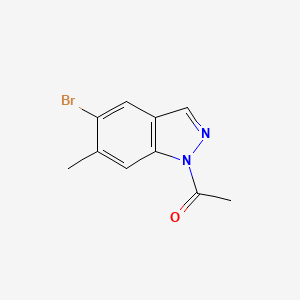
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
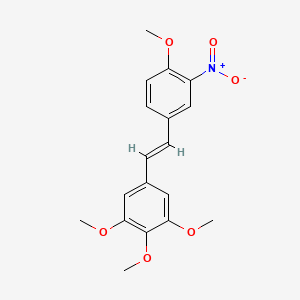
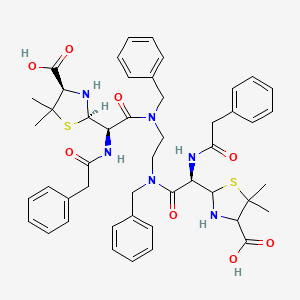
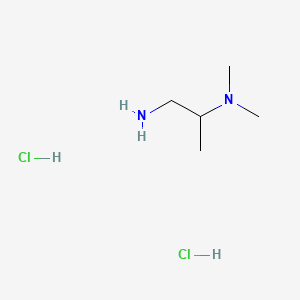
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
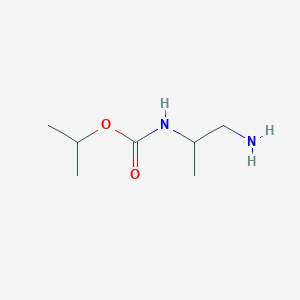
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
